molecular formula C6H4ClN3O3 B1465031 5-Chloro-3-nitropyridine-2-carboxamide CAS No. 856834-36-1

5-Chloro-3-nitropyridine-2-carboxamide

Cat. No. B1465031
M. Wt: 201.57 g/mol
InChI Key: STMVOCILKBZVFG-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyridine-2-carboxamide is an organic compound that is used as an intermediate in organic synthesis and pharmaceutical production . It is a nitropyridine derivative .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 5-Chloro-3-nitropyridine-2-carboxamide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-nitropyridine-2-carboxamide consists of a pyridine ring substituted with a chloro group at the 5-position, a nitro group at the 3-position, and a carboxamide group at the 2-position . The molecular formula is C6H4ClN3O3 .


Physical And Chemical Properties Analysis

5-Chloro-3-nitropyridine-2-carboxamide is a powder with a molecular weight of 201.57 .

Scientific Research Applications

  • Scientific Field : Chemistry, specifically organic synthesis .
  • Summary of the Application : Nitropyridines are used in the synthesis of various organic compounds. They can react with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion can then react with SO2/HSO3– in water to produce 3-nitropyridine .
  • Methods of Application or Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent produces the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Pharmaceutical Intermediates : Nitropyridines, including 3-chloro-2-nitropyridine, are used as intermediates in the synthesis of various pharmaceutical compounds . For example, they can be used to prepare drugs for the treatment of osteoarthritis .

  • Organic Light Emitting Diodes (OLEDs) : Nitropyridines can also be used in the field of organic electronics. For instance, they can be used to synthesize derivatives of imidazo[4,5-c]pyridine, which are used in organic light-emitting diodes .

  • Synthesis of Trifluoromethylpyridines : Nitropyridines can be used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various agrochemicals and pharmaceuticals .

  • Synthesis of Nitropyridine Derivatives : Nitropyridine derivatives are used in various chemical reactions. For instance, a process for the preparation of nitropyridine derivatives involves the reaction of halogenated amino pyridines .

  • Pharmaceutical Intermediates : 3-Chloro-2-nitropyridine, a nitropyridine derivative, is used as an intermediate in the synthesis of drugs for the treatment of osteoarthritis .

  • Organic Light Emitting Diodes (OLEDs) : Nitropyridine derivatives can be used in the field of organic electronics. They can be used to synthesize imidazo[4,5-c]pyridine derivatives, which are used in organic light-emitting diodes .

  • Synthesis of Trifluoromethylpyridines : Nitropyridine derivatives can be used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various agrochemicals and pharmaceuticals .

Safety And Hazards

The safety data sheet for 5-Chloro-3-nitropyridine-2-carboxamide indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-3-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMVOCILKBZVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697824
Record name 5-Chloro-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitropyridine-2-carboxamide

CAS RN

856834-36-1
Record name 5-Chloro-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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